molecular formula C17H20N4S B12247518 4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile

4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile

Cat. No.: B12247518
M. Wt: 312.4 g/mol
InChI Key: BNIIYWDKZGNHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a thiadiazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl and thiadiazole groups. The final step involves the addition of the carbonitrile group under controlled conditions. Specific reagents and catalysts, such as palladium or nickel complexes, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1-[5-(methyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile
  • 4-Phenyl-1-[5-(ethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile
  • 4-Phenyl-1-[5-(butyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile

Uniqueness

4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the thiadiazole ring may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research .

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

4-phenyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carbonitrile

InChI

InChI=1S/C17H20N4S/c1-13(2)15-19-20-16(22-15)21-10-8-17(12-18,9-11-21)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3

InChI Key

BNIIYWDKZGNHLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.